Levamlodipine benzoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
865361-13-3 |
|---|---|
Molecular Formula |
C27H31ClN2O7 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
benzoic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9)/t17-;/m0./s1 |
InChI Key |
RVPCEXXEUXIPEO-LMOVPXPDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Stereochemical Considerations and Chiral Purity of Levamlodipine Benzoate
Enantiomeric Isomerism of Amlodipine (B1666008) and Isolation of the (S)-Enantiomer
Amlodipine possesses a single chiral center at the C-4 position of its dihydropyridine (B1217469) ring, which results in the existence of two enantiomers: (S)-amlodipine and (R)-amlodipine. bhu.ac.in These enantiomers are non-superimposable mirror images and exhibit different pharmacological activities. The calcium channel blocking activity, which is responsible for the antihypertensive and antianginal effects, resides almost exclusively in the (S)-enantiomer, also known as levamlodipine (B1674848). nih.gov In fact, the (S)-enantiomer has approximately 1000 times greater affinity for the calcium channel receptor than the (R)-enantiomer. nih.gov While the (R)-isomer is largely inactive as a calcium channel blocker, it has been shown to be a potent inhibitor of smooth muscle cell migration. google.com
Given the stereoselective activity of the enantiomers, the isolation of the pharmacologically active (S)-enantiomer from the racemic mixture is a critical manufacturing step. This process, known as chiral resolution, is essential for producing levamlodipine benzoate (B1203000) with high enantiomeric purity, thereby maximizing its therapeutic benefit.
Methodologies for Chiral Resolution and Enantioseparation
The separation of amlodipine enantiomers and the verification of their purity are accomplished through several advanced methodologies. These can be broadly classified into chromatographic techniques for analytical assessment and diastereomeric salt formation for large-scale resolution.
Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatographic methods are indispensable for the quantitative analysis of enantiomeric purity. High-Performance Liquid Chromatography and Capillary Electrophoresis are the most prominent techniques used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of amlodipine. ijcrt.orgaditum.org This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. aditum.org
For instance, a typical method might use a Chiralcel OD-H column with a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine. aditum.org The precise ratio of these components is optimized to achieve baseline resolution between the (R)- and (S)-enantiomer peaks. Detection is typically performed using a UV detector. bhu.ac.in The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers.
Table 1: Illustrative HPLC Parameters for Amlodipine Enantioseparation
| Parameter | Condition | Reference |
| Column | Ultron ES-OVM ovomucoid chiral column (150mm x 4.6mm), 5µ | bhu.ac.in |
| Mobile Phase | 20mM Dibasic sodium phosphate (B84403) buffer (pH 7.0) and Acetonitrile (80:20 v/v) | bhu.ac.in |
| Flow Rate | 1.0 mL/min | bhu.ac.in |
| Detection | Photodiode array detector at 360 nm | bhu.ac.in |
| Retention Time (R-Amlodipine) | Approximately 8.0 minutes | bhu.ac.in |
| Retention Time (S-Amlodipine) | Approximately 11.0 minutes | bhu.ac.in |
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations, requiring smaller sample volumes and less solvent. nih.govresearchgate.net In this technique, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amlodipine enantioseparation. nih.govscielo.bringentaconnect.com
The principle of separation lies in the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the amlodipine enantiomers. acs.org The differing stability of these complexes leads to different electrophoretic mobilities and, consequently, separation. nih.gov Method optimization involves adjusting parameters such as the type and concentration of the cyclodextrin, buffer pH, temperature, and applied voltage to achieve the best resolution. scielo.brscielo.br
Table 2: Example of Optimized CE Conditions for Amlodipine Enantioseparation
| Parameter | Condition | Reference |
| Chiral Selector | 15 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) | scielo.br |
| Background Electrolyte | 25 mM Phosphate buffer (pH 9.0) | scielo.br |
| Voltage | +25 kV | scielo.br |
| Temperature | 15 °C | scielo.br |
| Detection | UV at 230 nm | scielo.br |
| Migration Order | (S)-Amlodipine followed by (R)-Amlodipine | scielo.br |
Diastereomeric Salt Formation in Resolution Processes
For the large-scale industrial production of levamlodipine, diastereomeric salt formation followed by fractional crystallization is the most common and cost-effective method of chiral resolution. ijcrt.orgbhu.ac.in This classical technique involves reacting the racemic amlodipine base with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts.
Since diastereomers have different physicochemical properties, including solubility, they can be separated. nih.govresearchgate.net Optically active derivatives of tartaric acid, such as O,O'-di-p-toluoyl-D-tartaric acid, are frequently used as resolving agents. ijcrt.orgbhu.ac.in The racemic amlodipine and the resolving agent are dissolved in a suitable solvent or solvent mixture. Due to its lower solubility, the diastereomeric salt containing the desired (S)-amlodipine (or sometimes the (R)-amlodipine salt is precipitated first) crystallizes out of the solution and can be isolated by filtration. bhu.ac.inmdpi.com The pure (S)-amlodipine is then liberated from the salt by treatment with a base.
Optimization of Chiral Purity in Synthetic Processes
Achieving high enantiomeric purity (typically >99% enantiomeric excess) is a critical quality attribute for levamlodipine benzoate. ijcrt.org This is accomplished by optimizing the chiral resolution process. Key factors that are manipulated to enhance purity include the choice of resolving agent, the solvent system, crystallization temperature, and the stoichiometry of the reactants. ijcrt.orgnih.govacs.org
The selection of the solvent is particularly crucial as it must provide a significant solubility difference between the two diastereomeric salts. mdpi.com Sometimes, achiral co-formers like urea (B33335) or thiourea (B124793) are added to facilitate the crystallization and separation of the diastereomeric salts. nih.gov The efficiency of the resolution can be further improved by employing a "tandem resolution" approach, where both enantiomers can be obtained with high purity from the same process using the same resolving agent. nih.govmdpi.com
After the resolution step, the isolated (S)-amlodipine is carefully converted to its benzoate salt. Throughout the manufacturing process, chiral HPLC is used as a critical quality control tool to monitor the enantiomeric purity at various stages and in the final active pharmaceutical ingredient. google.comijcrt.org
Enantiomeric Activity Differentiation in Preclinical Models
Amlodipine, the parent compound of this compound, is a chiral molecule administered as a racemic mixture, meaning it consists of equal parts of two enantiomers: S-(-)-amlodipine (levamlodipine) and R-(+)-amlodipine. bhu.ac.in Preclinical research has been pivotal in dissecting the distinct pharmacological and pharmacokinetic profiles of these two isomers, revealing that their biological activities are not equivalent. bhu.ac.in The therapeutic action of racemic amlodipine is predominantly attributed to the S-(-) enantiomer. nih.govnih.gov
The primary mechanism of action for amlodipine, the inhibition of L-type calcium channels in vascular smooth muscle, resides almost exclusively with levamlodipine. nih.govscielo.br In vitro studies have demonstrated that S-amlodipine possesses a significantly higher affinity for dihydropyridine binding sites, with some research indicating its calcium channel blocking activity is up to 1,000 times greater than that of the R-enantiomer. nih.govjapi.orgnih.gov This stereoselective activity means that levamlodipine is the enantiomer responsible for the vasodilation and subsequent reduction in blood pressure. scielo.br
Conversely, the R-(+)-amlodipine enantiomer is largely considered inactive as a calcium channel blocker. ncats.io However, preclinical investigations suggest it may not be entirely inert. Some studies have proposed that R-amlodipine may contribute to the release of nitric oxide in peripheral blood vessels. bhu.ac.in
Further differentiation has been observed in preclinical models of atherosclerosis. In a study using an atherosclerotic rabbit model, both S-amlodipine and R-amlodipine demonstrated potential endothelial-protective effects. The research indicated that both enantiomers could reduce the expression of endothelin-1 (B181129) (ET-1) and downregulate inducible nitric oxide synthase (iNOS), suggesting a possible anti-atherosclerotic effect independent of significant calcium channel blockade for the R-enantiomer. nih.gov Notably, in this specific model, neither enantiomer had a discernible effect on lipid profiles. nih.gov
Detailed Research Findings
Stereoselective pharmacokinetics have been clearly demonstrated in rat models. When racemic amlodipine was administered, the plasma concentration of S-amlodipine was found to be significantly higher than that of R-amlodipine. researchgate.netnih.gov These studies also revealed that the pharmacokinetic profile of S-amlodipine was comparable whether it was administered as a pure enantiomer or as part of the racemic mixture. researchgate.netnih.gov
An interesting finding from these preclinical pharmacokinetic studies in rats was the observation regarding the R-enantiomer. The key exposure parameters (AUC and Cmax) for R-amlodipine were significantly lower when it was administered alone compared to when it was given as part of the racemate. researchgate.netnih.gov This suggests potential interactions between the enantiomers that influence the disposition of the R-isomer.
The following tables summarize comparative data from preclinical studies, highlighting the differential activity and pharmacokinetics of the amlodipine enantiomers.
Table 1: Pharmacokinetic Parameters of Amlodipine Enantiomers in Rats Following Oral Administration
| Parameter | Racemate (10 mg/kg) | S-Amlodipine (5 mg/kg) | R-Amlodipine (5 mg/kg) |
| S-Isomer | R-Isomer | S-Isomer | |
| Cmax (ng/mL) | 104.3 ± 27.5 | 60.1 ± 16.3 | 114.2 ± 20.3 |
| AUC(0-t) (ng·h/mL) | 2154.5 ± 511.4 | 1104.9 ± 301.2 | 2311.9 ± 394.7 |
| AUC(0-∞) (ng·h/mL) | 2378.1 ± 621.3 | 1245.8 ± 365.7 | 2501.2 ± 455.1 |
Data derived from pharmacokinetic studies in rats. researchgate.netnih.gov Values are presented as mean ± standard deviation.
Table 2: Effects of Amlodipine Enantiomers on Vascular Factors in an Atherosclerotic Rabbit Model
| Treatment Group | Effect on Serum ET-1 Level | Effect on iNOS Expression | Effect on Lipid Profile |
| Control | Increased | N/A | Significantly Increased |
| S-Amlodipine | Decreased | Downregulated | No significant effect |
| R-Amlodipine | Decreased | Downregulated | No significant effect |
Data synthesized from a study on a rabbit model of atherosclerosis. nih.gov
Advanced Synthetic Strategies for Levamlodipine Benzoate
Chemical Synthesis Routes and Reaction Mechanisms
The primary route to levamlodipine (B1674848) involves the synthesis of a racemic mixture of amlodipine (B1666008), followed by a chiral resolution process to isolate the desired S-(-)-enantiomer.
Derivation from Racemic Amlodipine
The industrial synthesis of levamlodipine predominantly relies on the optical resolution of racemic amlodipine. bhu.ac.in This method is often more cost-effective and operationally simpler than asymmetric synthesis for large-scale production. bhu.ac.in The core of this process is the reaction of racemic amlodipine base with a chiral resolving agent in a suitable solvent. acs.org
The mechanism involves the formation of diastereomeric salts. Since the two enantiomers of amlodipine (R and S) react with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid), they form two different diastereomeric salts: (R)-amlodipine-L-tartrate and (S)-amlodipine-L-tartrate. These diastereomers have different physical properties, most notably different solubilities in specific solvent systems, which allows for their separation by fractional crystallization. nih.govgoogle.com
Commonly used resolving agents include tartaric acid derivatives, such as L-(+)-tartaric acid, D-(-)-tartaric acid, or O,O'-Di-p-toluoyl-tartaric acid. bhu.ac.inresearchgate.netwisdomlib.org The choice of solvent is critical; various systems including dimethylformamide (DMF), dimethylacetamide (DMAC), isopropanol, and mixtures with water have been employed to optimize the selective precipitation of one diastereomer over the other. google.comresearchgate.netgoogle.com
Once the desired diastereomeric salt (e.g., S-(-)-amlodipine-L-tartrate) is isolated via crystallization, it is treated with a base to neutralize the chiral resolving agent. google.com This liberates the enantiomerically pure S-(-)-amlodipine free base. The final step is the reaction of this free base with a selected acid to form the desired pharmaceutical salt. For levamlodipine benzoate (B1203000), this would involve reacting the S-(-)-amlodipine base with benzoic acid. google.com
Specific Precursors and Intermediates in Dihydropyridine (B1217469) Synthesis
The synthesis of the initial racemic amlodipine molecule is typically achieved via the Hantzsch dihydropyridine synthesis. researchgate.netnih.govwikipedia.org This is a multi-component reaction that forms the core 1,4-dihydropyridine (B1200194) ring structure of amlodipine. wikipedia.orgresearchgate.net
Key precursors for this synthesis include:
An aldehyde: Specifically, 2-chlorobenzaldehyde, which provides the C4-substituent on the dihydropyridine ring. google.com
A β-ketoester: Ethyl acetoacetate (B1235776) is a common choice. wikipedia.org
An amino-ester: A compound like methyl aminocrotonate or ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate serves as both a nitrogen donor for the ring and incorporates a portion of the side chain. google.comepo.org
An alternative strategy involves protecting the amino group on the side chain, for example, as a phthalimido derivative. wisdomlib.orggoogle.com This leads to the formation of "phthalimidoamlodipine" as a key intermediate. This protected intermediate is stable and easily purified. The phthalimido group is then removed in a subsequent deprotection step to yield amlodipine. google.com
Phthalimidoamlodipine: A protected precursor to racemic amlodipine. google.com
Racemic Amlodipine: The direct substrate for chiral resolution.
Diastereomeric salts (e.g., S-(-)-amlodipine-L-tartrate): Formed during the resolution step, allowing for the separation of enantiomers. chemicalbook.com
Levamlodipine (S-(-)-amlodipine) free base: The isolated, enantiomerically pure active moiety before final salt formation. nih.gov
Green Chemistry Principles in Levamlodipine Benzoate Synthesis
Applying green chemistry principles to the synthesis of levamlodipine aims to reduce the environmental impact, improve safety, and increase efficiency. Key strategies include the careful selection of solvents, the use of recoverable reagents, and minimizing waste.
One significant green approach is the development of resolution processes that avoid hazardous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.orgresearchgate.net Processes utilizing more environmentally benign solvents such as lower-molecular-weight alcohols (e.g., ethanol, isopropanol) have been developed. google.comgoogle.com
Another key principle is the ability to recover and reuse the chiral resolving agent, which is often an expensive component of the synthesis. bhu.ac.inpatsnap.com Efficient crystallization and extraction processes can allow for the isolation of the resolving agent from the mother liquor for subsequent use, reducing both cost and chemical waste. researchgate.net
Process Optimization for Yield and Purity Enhancement
Optimizing reaction conditions is crucial for maximizing the yield of levamlodipine while ensuring high chemical and optical purity. Key parameters that are frequently adjusted include temperature, solvent composition, reactant molar ratios, and crystallization time. google.compatsnap.comgoogle.com
For instance, in the chiral resolution step, controlling the temperature during crystallization is critical for achieving effective separation. Processes may involve dissolving the components at a higher temperature (e.g., 30-35°C) and then cooling to a specific temperature range (e.g., 0-5°C) for several hours to induce selective precipitation of the desired diastereomeric salt. google.compatsnap.com The duration of crystallization is also optimized; times ranging from 6 to 24 hours are reported, depending on the specific solvent and resolving agent used. google.comgoogle.com
The ratio of the resolving agent to racemic amlodipine is another vital parameter. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.25 to 0.5 molar equivalents) is a common strategy in tandem resolution procedures. nih.gov This allows for the precipitation of a highly enriched diastereomeric salt, leaving the mother liquor enriched in the other enantiomer.
The addition of water to organic solvents like DMF has been shown to significantly improve resolution efficiency, leading to higher yields and enantiomeric excess. mdpi.com The final conversion of the isolated diastereomeric salt to the desired salt form is also optimized, with parameters like pH and temperature being controlled to maximize yield and ensure high purity. google.com
Below is a table summarizing examples of process optimization parameters from various synthetic routes for levamlodipine salts.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
|---|---|---|---|---|---|
| Resolving Agent | (S)-BNPPA | L-tartaric acid | Dibenzoyl-L-tartaric acid | Formation of diastereomeric salts for separation. | google.comchemicalbook.com |
| Solvent | Ethanol | DMF/Water | Methanol | Influences solubility and crystallization of diastereomers. | google.comchemicalbook.com |
| Crystallization Temp. | 0-5°C | -5 to 0°C | Room Temp, then -20°C | Optimizes selective precipitation for higher optical purity. | google.compatsnap.com |
| Crystallization Time | 7 hours | 10 hours | 4 hours + 4 hours | Ensures complete crystallization for maximum yield. | google.compatsnap.com |
| Final Purity (Chemical) | 99.83% | 99.44% | 99.72% | High chemical purity achieved through optimization. | google.comchemicalbook.com |
| Final Purity (Optical) | 99.98% | 99.55% | 99.97% | High enantiomeric excess is consistently achieved. | google.comchemicalbook.com |
Control and Characterization of Impurities in Synthetic Pathways
Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com Impurities in levamlodipine can originate from starting materials, intermediates, by-products of side reactions, or degradation products. japsonline.com
A notable process-related impurity is often referred to as "Impurity D," which is the corresponding pyridine (B92270) derivative formed by the oxidation (aromatization) of the 1,4-dihydropyridine ring of amlodipine. google.comchemicalbook.com The formation of this impurity can be influenced by the reaction conditions, and its levels must be carefully monitored and controlled. google.com Other potential impurities, designated A, B, E, F, G, and H, have also been identified for amlodipine besylate and require monitoring. researchgate.netgoogle.com
The control of these impurities is achieved through rigorous purification of intermediates and optimization of reaction conditions to minimize side reactions. For example, purification of the S-(-)-amlodipine-L-tartrate intermediate via recrystallization can effectively remove unwanted impurities before its conversion to the free base. google.com
Characterization and quantification of impurities are performed using validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC). researchgate.netgoogle.com Chiral HPLC methods are essential for determining the optical purity and ensuring the absence of the unwanted R-(+)-enantiomer. bhu.ac.ingoogle.comgoogle.com Other analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are used to identify and structurally elucidate unknown impurities. daicelpharmastandards.comjapsonline.com
The table below lists some of the key impurities associated with amlodipine synthesis.
| Impurity Name/Designation | Description | Typical Method of Analysis | Reference |
|---|---|---|---|
| R-(+)-Amlodipine | The unwanted enantiomer. | Chiral HPLC | daicelpharmastandards.com |
| Impurity D | Pyridine degradation product (aromatized amlodipine). | HPLC | chemicalbook.com |
| Impurity G | Dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. | HPLC | japsonline.comgoogle.com |
| Phthalimidoamlodipine | A potential intermediate that could remain if deprotection is incomplete. | HPLC | google.com |
| Other Process Impurities (A, B, E, F, H) | Various related substances from starting materials or side reactions. | HPLC | researchgate.netgoogle.com |
Molecular and Sub Cellular Mechanisms of Action of Levamlodipine
Interaction with Voltage-Dependent L-Type Calcium Channels
The principal molecular target of levamlodipine (B1674848) is the voltage-dependent L-type calcium channel, a key regulator of calcium entry into muscle cells. selleckchem.comwikipedia.org
Levamlodipine functions as an allosteric modulator of L-type calcium channels. wikipedia.org This means it binds to a site on the channel protein that is distinct from the calcium-conducting pore. This binding event induces a conformational change in the channel, which in turn inhibits the influx of calcium ions into vascular smooth muscle and cardiac cells. patsnap.compatsnap.com Receptor binding studies have demonstrated that only the (S)-enantiomer of amlodipine (B1666008), levamlodipine, actively binds to and blocks these channels, while the (R)-enantiomer is inactive in this regard. wikipedia.org By binding to the fenestration on the side of the pore domain, levamlodipine allosterically modulates and inhibits channel activity. nih.gov
Preclinical research has consistently shown that levamlodipine exhibits a greater inhibitory effect on calcium influx in vascular smooth muscle cells compared to cardiac muscle cells. nih.govdrugbank.com This selectivity for vascular tissue is a cornerstone of its clinical efficacy, leading to potent peripheral vasodilation and a reduction in blood pressure with minimal direct impact on cardiac contractility. patsnap.comdrugbank.com While a negative inotropic (weakening of heart muscle contraction) effect has been observed in in vitro studies, it is generally not considered to be clinically significant at therapeutic concentrations. nih.govdrugbank.com This vascular selectivity contributes to the reduction of peripheral vascular resistance, which is the primary mechanism for lowering blood pressure. patsnap.com
| Tissue Type | Primary Effect | Observed Outcome | Clinical Relevance |
|---|---|---|---|
| Vascular Smooth Muscle | Potent inhibition of L-type calcium channels nih.govdrugbank.com | Significant vasodilation and reduction in peripheral resistance patsnap.com | Primary mechanism for blood pressure reduction nih.gov |
| Cardiac Muscle | Less potent inhibition of L-type calcium channels nih.govdrugbank.com | Minimal direct effect on contractility at therapeutic doses patsnap.com | Reduced likelihood of negative inotropic side effects nih.govdrugbank.com |
Downstream Intracellular Signaling Pathways
The reduction in intracellular calcium concentration initiated by levamlodipine's blockade of L-type calcium channels triggers a cascade of downstream signaling events within vascular smooth muscle cells, ultimately leading to relaxation.
A critical step in smooth muscle contraction is the phosphorylation of the regulatory light chain of myosin, a process catalyzed by the calcium-calmodulin-dependent enzyme, myosin light chain kinase (MLCK). cvphysiology.comnih.gov An increase in intracellular calcium leads to the formation of a calcium-calmodulin complex, which in turn activates MLCK. cvphysiology.com By blocking calcium influx, levamlodipine reduces the intracellular calcium available to form this complex, thereby preventing the activation of MLCK. patsnap.com This inhibition of MLCK is a key downstream effect of levamlodipine's primary action on calcium channels. patsnap.com
Modulation of Endothelial Function
Beyond its direct effects on smooth muscle cells, levamlodipine also appears to modulate the function of the vascular endothelium, the inner lining of blood vessels. A healthy endothelium plays a crucial role in regulating vascular tone through the production of nitric oxide (NO), a potent vasodilator. frontiersin.org
Studies have indicated that amlodipine can enhance the bioavailability of endothelial nitric oxide. nih.govkarger.com This is thought to occur through two primary mechanisms: an increase in the production of nitric oxide by endothelial nitric oxide synthase (eNOS) and a reduction in oxidative stress, which protects NO from degradation. karger.com Research comparing amlodipine and levamlodipine (S-amlodipine) has shown that both can improve endothelial function in hypertensive patients, as evidenced by improvements in flow-mediated dilation and increased levels of NO and eNOS. nih.govresearchgate.net However, some studies suggest that amlodipine may have a greater potential for vascular endothelial protection than levamlodipine alone, possibly by influencing eNOS phosphorylation through the Protein Kinase C (PKC) pathway. nih.gov Nevertheless, levamlodipine has been shown to significantly increase eNOS and NO production. researchgate.net
Antioxidant Mechanisms at the Cellular Level (In Vitro/Animal Models)
Beyond its vasodilatory properties, levamlodipine exhibits significant antioxidant effects at the cellular level. As the pharmacologically active isomer, levamlodipine is largely responsible for the antioxidant properties observed with racemic amlodipine. wikipedia.org These mechanisms contribute to its protective effects against oxidative stress, a key factor in the pathophysiology of various cardiovascular and neurodegenerative diseases.
Levamlodipine has been shown to mitigate the effects of reactive oxygen species (ROS) by reducing markers of lipid peroxidation, such as malondialdehyde (MDA). Oxidative stress leads to the degradation of polyunsaturated lipids, forming MDA, a highly reactive and mutagenic compound. nih.govcellbiopharm.com Elevated levels of MDA are associated with a variety of pathologies.
Studies on hypertensive patients treated with amlodipine have demonstrated a significant impact on MDA levels. In one such study, hypertensive individuals showed significantly higher salivary MDA concentrations compared to healthy controls. polito.it This indicates a state of increased oxidative stress in hypertension. While this study was conducted with amlodipine, the findings are relevant to levamlodipine as the active enantiomer responsible for the therapeutic effects.
Table 1: Effect of Amlodipine Treatment on Salivary Malondialdehyde (MDA) Levels in Hypertensive Patients
| Group | Mean Salivary MDA (µmol/m ± SD) |
| Hypertensive Patients (on Amlodipine) | 0.67 ± 0.13 |
| Healthy Control | 0.23 ± 0.06 |
Data adapted from a study on hypertensive patients on Amlodipine treatment. polito.it
Levamlodipine also appears to influence the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD). SOD is a crucial enzyme that catalyzes the dismutation of the superoxide anion (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2), thereby playing a critical role in mitigating oxidative stress. nih.gov
The relationship between amlodipine and SOD activity has been explored in clinical settings. In a study involving hypertensive patients undergoing amlodipine treatment, salivary SOD levels were found to be significantly lower compared to a healthy control group. polito.it This finding suggests a complex interaction where the underlying hypertensive condition may lead to a depletion of antioxidant enzyme capacity, which is not fully reversed by amlodipine treatment alone. Further research is needed to fully elucidate the direct effects of levamlodipine on the expression and activity of SOD and other antioxidant enzymes.
Table 2: Salivary Superoxide Dismutase (SOD) Levels in Hypertensive Patients on Amlodipine Treatment
| Group | Mean Salivary SOD Level | Statistical Significance |
| Hypertensive Patients (on Amlodipine) | Significantly Lower | P < 0.01 |
| Healthy Control | Higher |
Data derived from a study assessing oxidative stress in hypertensive patients. polito.it
The antioxidant properties of levamlodipine extend to providing cellular protection against oxidative stress-induced damage, particularly in neuronal cells. Oxidative stress is a major contributor to neuronal apoptosis and is implicated in the pathogenesis of neurodegenerative diseases. mdpi.com
In vitro studies using amlodipine have demonstrated its neuroprotective capabilities. In primary cultures of cortical neurons, amlodipine besylate and amlodipine camsylate were shown to protect against neuronal cell death induced by hydrogen peroxide (H2O2), a potent oxidizing agent. nih.gov Treatment with amlodipine counteracted the H2O2-induced increase in free radicals in a dose-dependent manner. nih.gov
Furthermore, amlodipine has been found to restore the viability of neural stem cells (NSCs) injured by oxidative stress. nih.govresearchgate.net In these studies, H2O2 exposure led to a decrease in NSC viability and an increase in free radical production and apoptosis. Co-treatment with amlodipine besylate attenuated these detrimental effects. nih.govresearchgate.net These protective effects are attributed to the inhibition of oxidative stress and the activation of pro-survival signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways. nih.gov Given that levamlodipine is the active enantiomer, these neuroprotective actions are attributable to its specific molecular interactions.
Preclinical Pharmacokinetics and Biotransformation of Levamlodipine
Absorption Dynamics in Non-Human Systems
The absorption characteristics of levamlodipine (B1674848) have been evaluated in various animal models to determine its bioavailability and the factors influencing its uptake.
Following oral administration, amlodipine (B1666008), the racemic mixture containing levamlodipine, demonstrates high bioavailability across different species. In animal studies, the bioavailability of amlodipine was reported as 100% in both mice and rats, and 88% in dogs nih.gov. The absolute bioavailability of levamlodipine is estimated to be between 64% and 90% drugbank.comnih.govfda.gov.
Peak plasma concentrations (Cmax) and the time to reach peak concentration (Tmax) are critical parameters in defining absorption kinetics. In vagotomized dogs, a model that can mimic low gastric acidity, the Tmax of amlodipine was significantly shorter (1.50 hours) compared to control dogs (5.00 hours), and the total drug exposure (AUC) was substantially greater, suggesting enhanced absorption under these conditions nih.gov. In hypertensive rabbits, amlodipine administered orally reached a Cmax of 2.03 µg/mL researchgate.net. A study in healthy Chinese subjects receiving a 5 mg dose of levamlodipine found a mean Cmax of 2.70 ng/mL nih.gov.
Table 1: Bioavailability and Peak Plasma Concentration of Amlodipine/Levamlodipine in Various Models
| Species/Subject | Compound | Bioavailability (%) | Tmax (hours) | Cmax | Source |
|---|---|---|---|---|---|
| Mice | Amlodipine | 100% | - | - | nih.gov |
| Rats | Amlodipine | 100% | - | - | nih.gov |
| Dogs | Amlodipine | 88% | - | - | nih.gov |
| Vagotomized Dogs | Amlodipine | - | 1.50 | - | nih.gov |
| Control Dogs | Amlodipine | - | 5.00 | - | nih.gov |
| Hypertensive Rabbits | Amlodipine | - | - | 2.03 µg/mL | researchgate.net |
| General Estimation | Levamlodipine | 64-90% | 6-12 | - | drugbank.comnih.govfda.gov |
The presence of food does not significantly alter the absorption of levamlodipine drugbank.comnih.govfda.gov. Studies have consistently shown that the bioavailability of the compound is not affected by food intake fda.govfda.govnih.gov. This finding is supported by a pharmacokinetic study on a fixed-dose combination of valsartan and amlodipine, where a high-fat meal did not meaningfully change the bioavailability of amlodipine nih.gov. Therefore, levamlodipine can be administered without regard to meals fda.gov.
Distribution Characteristics and Protein Binding
Once absorbed, levamlodipine is distributed throughout the body and binds to plasma proteins, which influences its availability to target tissues.
Levamlodipine exhibits high affinity for plasma proteins. Ex vivo studies have demonstrated that approximately 93% of the circulating drug is bound to plasma proteins in hypertensive patients fda.govwikipedia.org. The primary binding protein is human serum albumin (HSA) drugbank.com. Research comparing the enantiomers of amlodipine found that (S)-amlodipine (levamlodipine) binds more extensively to HSA and human plasma than the (R)-enantiomer nih.gov. The interaction between levamlodipine and HSA is characterized by a single high-affinity binding site, with hydrophobic interactions being the main driving force for complex formation nih.gov. The binding constant for levamlodipine to HSA has been determined to be 1.2 × 10⁴ M⁻¹ nih.gov.
Table 2: Plasma Protein Binding of Levamlodipine
| Parameter | Value | Binding Protein | Note | Source |
|---|---|---|---|---|
| Plasma Protein Binding | ~93% | Plasma Proteins | In hypertensive patients | fda.govwikipedia.org |
| Binding Constant (KA) | 1.2 × 10⁴ M⁻¹ | Human Serum Albumin (HSA) | Characterized by one high-affinity site | nih.gov |
| Stereoselectivity | (S)-amlodipine > (R)-amlodipine | Human Serum Albumin (HSA) | (S)-enantiomer binds to a higher extent | nih.gov |
The volume of distribution (Vd) for levamlodipine is similar to that of racemic amlodipine, which is approximately 21 L/kg drugbank.comnih.gov. This large volume of distribution indicates extensive distribution of the drug into extravascular tissues. In a study involving healthy human volunteers, a single intravenous dose of amlodipine resulted in a mean apparent volume of distribution of 21 L/kg umb.edu.pl. In animal models, the Vd can vary; for instance, in hypertensive rabbits, the Vd for amlodipine was reported to be 3715 L/kg researchgate.net.
Metabolic Pathways and Enzyme Systems
Levamlodipine undergoes extensive biotransformation before excretion. It is approximately 90% converted to inactive metabolites through hepatic metabolism drugbank.comnih.govwikipedia.org. The primary metabolic route is the dehydrogenation of the dihydropyridine (B1217469) ring to form a pyridine (B92270) derivative, known as M9 drugbank.comnih.govresearchgate.netnih.gov. This M9 metabolite can then undergo further biotransformation, including oxidative deamination or O-dealkylation drugbank.comnih.gov.
The cytochrome P450 (CYP) enzyme system is central to the metabolism of levamlodipine. Specifically, CYP3A4 has been identified as the primary enzyme responsible for its metabolism drugbank.comnih.govnih.govnih.govresearchgate.net. In vitro studies using human liver microsomes have confirmed the critical role of CYP3A4; the formation of the M9 metabolite was completely blocked by CYP3A4 inhibitors like ketoconazole and CYP3cide, while inhibitors for other CYP enzymes showed minimal effect nih.gov. Research indicates that CYP3A4 is more significant than CYP3A5 in the metabolic clearance of amlodipine nih.govresearchgate.net.
Cytochrome P450 (CYP3A4) Mediated Metabolism (e.g., Liver Microsomes)
The primary site of levamlodipine metabolism is the liver, where it is extensively converted to inactive metabolites. In vitro studies using human liver microsomes have demonstrated that the biotransformation is predominantly mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. The principal metabolic reaction is the dehydrogenation of the dihydropyridine ring to form a pyridine derivative. This oxidative process is the rate-limiting step in the clearance of the drug.
Identification and Characterization of Metabolites (e.g., Pyridine Metabolite M9)
The most significant metabolic pathway for levamlodipine is its oxidation to an inactive pyridine metabolite, commonly designated as M9. This conversion effectively removes the pharmacological activity of the parent compound, as the dihydropyridine structure is essential for calcium channel blocking. Studies in rats and dogs have confirmed that this pyridine derivative is a major metabolite, although the subsequent metabolic steps can differ between species. None of the identified metabolites have shown significant calcium antagonist activity relative to the parent compound, levamlodipine.
Alternative Biotransformation Routes (e.g., Oxidative Deamination, O-Dealkylation)
Following the initial oxidation to the M9 pyridine metabolite, levamlodipine undergoes further biotransformation through several alternative routes. These secondary metabolic pathways include:
Oxidative Deamination: This process occurs on the 2-aminoethoxymethyl side chain.
O-Dealkylation: Involves the cleavage of the ether linkage on the side chain.
De-esterification: The ester group at the 5-methoxycarbonyl position can also be cleaved.
The prevalence of these secondary pathways can vary between preclinical species. For instance, in dogs, metabolism primarily involves the oxidative deamination of the side-chain, whereas in rats, cleavage of the 5-methoxycarbonyl group is a more dominant route nih.gov.
Elimination Kinetics
The elimination of levamlodipine is characterized by a slow clearance rate and a long half-life, consistent with its extended duration of action. The drug is almost entirely cleared through metabolic processes, with metabolites being excreted through both renal and biliary routes.
Renal and Biliary Excretion Routes
Preclinical studies using radiolabeled amlodipine have shown that after administration, the radioactivity is recovered in both urine and feces, indicating clearance through renal and biliary pathways. While a significant portion of the metabolites is excreted in the urine, the remainder is eliminated in the feces, which is indicative of biliary excretion semanticscholar.orgnih.gov. In rats and dogs, approximately 40-50% of an administered dose is recovered in the urine, with the rest found in feces nih.gov. The prediction of amlodipine's plasma profile after oral administration was found to be more accurate when biliary excretion was factored into the pharmacokinetic models oup.comnih.gov.
Half-Life and Clearance Rates
The elimination half-life of levamlodipine shows considerable variability among different preclinical species. This parameter, along with clearance rates, dictates the dosing intervals and time to reach steady-state concentrations in these models.
| Preclinical Species | Mean Plasma Half-Life (hours) | Reference |
|---|---|---|
| Dog | 30 | semanticscholar.org |
| Rat | 3 | semanticscholar.org |
| Mouse | 11 | semanticscholar.org |
Pharmacokinetic Variability and Covariate Analysis in Preclinical Models
Significant pharmacokinetic variability has been observed in preclinical models, primarily driven by species-specific differences in metabolism. As noted, the metabolic pathways in rats and dogs show notable dissimilarities; metabolism in dogs favors oxidative deamination, while in rats, cleavage of the methoxycarbonyl group is the principal route nih.gov. This inherent difference in biotransformation leads to variations in metabolite profiles and elimination rates between species.
Furthermore, pharmacokinetic parameters such as bioavailability and half-life differ across animal models semanticscholar.orgnih.gov. For example, the oral bioavailability of amlodipine is reported to be 100% in rats and mice, compared to 88% in dogs semanticscholar.orgnih.gov. These species-related differences are critical covariates to consider when extrapolating preclinical pharmacokinetic data to predict human outcomes. Formal covariate analysis in preclinical studies often focuses on how these inter-species differences impact drug disposition.
Environmental and Genetic Factors Affecting Preclinical Pharmacokinetics (e.g., Drug Metabolic Enzyme Polymorphisms)
Environmental Factors:
Genetic Factors:
Genetic polymorphisms in drug-metabolizing enzymes and transporters are a major source of interindividual variability in drug pharmacokinetics. nih.gov While preclinical studies specifically designing animal models with genetic polymorphisms to test levamlodipine are not widely published, the extensive research on racemic amlodipine in humans provides a clear picture of the key genetic factors.
Levamlodipine's metabolism is primarily mediated by CYP3A4 and to a lesser extent, CYP3A5. nih.govnih.gov Genetic variations in the genes encoding these enzymes can impact the rate of metabolism.
CYP3A5: Polymorphisms in the CYP3A5 gene, such as the CYP3A5*3 allele, can lead to reduced or absent enzyme expression. nih.gov Studies in humans have shown that CYP3A5 polymorphisms may affect amlodipine's disposition and antihypertensive efficacy. nih.govmdpi.com
CYP2D6: Though CYP3A4 is the primary metabolizing enzyme, recent human studies suggest that CYP2D6 may also play a role. mdpi.com Individuals classified as CYP2D6 poor metabolizers (PMs) showed a higher half-life for amlodipine compared to normal metabolizers. mdpi.com
POR: The P450 oxidoreductase (POR) enzyme is an electron donor essential for CYP enzyme function. nih.gov Genetic variants in the POR gene can affect the activity of CYP3A and have been investigated for their potential influence on amlodipine pharmacokinetics. nih.govnih.gov
Transporters: Genetic polymorphisms in drug transporter genes, such as SLC22A1 (encoding the organic cationic transporter OCT1), may also influence drug disposition by affecting the uptake of drugs into hepatic cells for metabolism. mdpi.com
These findings from human studies underscore the importance of the genetic background in determining drug exposure and response. In preclinical settings, the choice of animal strain can be critical, as different strains can have inherent differences in their drug metabolism enzyme profiles, which may parallel human genetic variability. nih.gov
Table 2: Key Genes with Polymorphisms Affecting Amlodipine Pharmacokinetics in Humans
| Gene | Enzyme/Transporter | Effect of Polymorphism on Amlodipine Pharmacokinetics | Reference |
|---|---|---|---|
| CYP3A5 | Cytochrome P450 3A5 | Variants like CYP3A5*3 are associated with altered drug disposition and efficacy. | nih.govmdpi.com |
| CYP2D6 | Cytochrome P450 2D6 | Poor metabolizer phenotype linked to increased half-life. | mdpi.com |
| POR | P450 Oxidoreductase | Variants can influence the activity of CYP3A enzymes. | nih.govnih.gov |
Note: This table summarizes findings from human pharmacogenetic studies on racemic amlodipine, as specific preclinical data for levamlodipine is not available.
Solid State Chemistry and Pharmaceutical Stability of Levamlodipine Benzoate
Polymorphism and Amorphous Forms
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly influence the physicochemical properties of a drug. nih.govsemanticscholar.org These properties include solubility, dissolution rate, melting point, and stability, all of which can impact the drug's performance. jocpr.com While specific research on the polymorphism of levamlodipine (B1674848) benzoate (B1203000) is not extensively available in publicly accessible literature, the principles of polymorphism observed in closely related compounds, such as amlodipine (B1666008) besylate, provide valuable insights.
Characterization of Crystalline Forms
The characterization of different crystalline forms is a fundamental step in solid-state analysis. Various analytical techniques are employed to identify and differentiate between polymorphs. While specific crystalline forms of levamlodipine benzoate have not been detailed in available literature, a patent for levamlodipine mesylate describes a crystalline form characterized by specific peaks in its X-ray diffraction (XRD) pattern. google.com
Common techniques used for the characterization of crystalline forms include:
X-ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline phases. Each polymorph exhibits a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal properties, such as melting point and enthalpy of fusion, which are distinct for each polymorphic form. researchgate.net
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on differences in their molecular bonding and crystal lattice vibrations. researchgate.net
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the crystals, which can differ between polymorphs. researchgate.net
A study on amlodipine besylate identified and characterized multiple polymorphic forms, highlighting the propensity of this molecule to exist in different crystalline structures. researchgate.net It is reasonable to infer that this compound may also exhibit polymorphism, which would require similar characterization studies.
Impact of Polymorphism on Physicochemical Attributes
Different polymorphs of the same compound can have significantly different physicochemical properties due to their distinct crystal structures. nih.govsemanticscholar.org These differences can have a profound impact on the formulation, stability, and bioavailability of a drug product. jocpr.comnih.gov
A comparison between racemic amlodipine besylate and its S-enantiomer (levamlodipine besylate) revealed differences in melting points, solubility, and dissolution rates. nih.gov The S-enantiomer exhibited a lower melting point, which was attributed to its better water solubility and intrinsic dissolution properties. nih.gov This underscores the importance of controlling the polymorphic form to ensure consistent drug performance.
Table 1: Potential Impact of Polymorphism on Physicochemical Attributes of this compound
| Physicochemical Attribute | Potential Impact of Different Polymorphic Forms |
| Solubility | Different crystal lattice energies can lead to variations in solubility. Metastable forms are generally more soluble than stable forms. nih.gov |
| Dissolution Rate | Higher solubility and different crystal habits can result in faster dissolution rates, potentially affecting bioavailability. jocpr.com |
| Melting Point | Each polymorph has a unique melting point, which is an important parameter for manufacturing processes like hot-melt extrusion. nih.gov |
| Stability | Metastable polymorphs have a tendency to convert to a more stable form over time, which can alter the drug product's properties. nih.gov |
| Hygroscopicity | The arrangement of molecules in the crystal lattice can affect the tendency of the material to absorb moisture from the environment. nih.gov |
| Mechanical Properties | Properties like hardness, tabletability, and powder flow can vary between polymorphs, impacting the manufacturing of solid dosage forms. nih.gov |
Detection and Quantification of Polymorphs (e.g., Solid-State NMR Spectroscopy)
The ability to detect and quantify the different polymorphic forms in a drug substance or product is crucial for quality control. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for this purpose. nih.gov It can distinguish between polymorphs based on differences in the local chemical environment of the atomic nuclei.
Polymorphic identity: Different polymorphs will give rise to distinct chemical shifts in the ssNMR spectrum.
Quantification: The relative amounts of different polymorphs in a mixture can be determined by integrating the corresponding peaks in the spectrum.
Molecular mobility: ssNMR can probe the dynamics of molecules within the crystal lattice, which can differ between polymorphs.
Other techniques for the quantification of polymorphs include XRPD and thermal analysis methods like DSC. bme.hu
Solvates and Hydrates of this compound
Solvates are crystalline forms of a compound that have solvent molecules incorporated into the crystal lattice. When the solvent is water, these forms are called hydrates. The presence of solvent molecules can significantly affect the physicochemical properties of the API. google.com
While specific information on solvates and hydrates of this compound is limited, studies on levamlodipine besylate have identified hydrate (B1144303) forms. A patent describes a composition containing levamlodipine besylate hydrate with a variable amount of water. google.com The characterization of amlodipine besylate has also revealed the existence of both a monohydrate and a dihydrate form. researchgate.net These findings suggest that this compound may also have the potential to form hydrates, particularly given the presence of functional groups capable of hydrogen bonding.
The formation of hydrates can impact:
Stability: Hydrates can be more or less stable than their anhydrous counterparts depending on the temperature and relative humidity.
Solubility and Dissolution: The solubility of a hydrate often differs from that of the anhydrous form.
Processing Behavior: The presence of water can affect the flowability and compressibility of the powder.
Degradation Pathways and Impurity Formation
Understanding the degradation pathways of this compound is essential for developing stable formulations and ensuring patient safety. Stress testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), is performed to elucidate the intrinsic stability of the drug substance and identify potential degradation products. lcms.cz
Stress Degradation Studies (Light, High Temperature, High Humidity)
Forced degradation studies on the closely related amlodipine besylate provide valuable insights into the potential degradation pathways of this compound. These studies typically involve exposing the drug substance to harsh conditions such as light, high temperature, and high humidity. nih.govulisboa.pt
Light: Amlodipine besylate has been shown to be susceptible to photodegradation. nih.gov The dihydropyridine (B1217469) ring in the amlodipine molecule is known to be light-sensitive and can undergo oxidation to the corresponding pyridine (B92270) derivative. nih.gov One study on amlodipine besylate tablets showed that exposure to light had a significant impact on the formation of dehydro-amlodipine and the total impurity content. researchgate.net
High Temperature: Thermal stress can also lead to the degradation of amlodipine besylate. The same study on amlodipine besylate tablets indicated that temperature had a greater impact on the degradation of the parent compound and the formation of impurities compared to humidity. researchgate.net However, another study on amlodipine besylate drug substance found no significant degradation under heat (105 °C for 3 days) or combined heat and humidity (85 °C/85% RH for 3 days) conditions. nih.gov This suggests that the formulation can play a role in the thermal stability of the drug.
High Humidity: While high humidity alone may not be a primary degradation factor for the drug substance, it can influence the stability of the formulated product. nih.gov In the presence of certain excipients, high humidity can facilitate degradation reactions. For instance, a study on levamlodipine besylate tablets found that the formation of a lactose (B1674315) adduct was positively correlated with environmental temperature and humidity. researchgate.net
Table 2: Summary of Potential Degradation of Levamlodipine under Stress Conditions (based on amlodipine besylate data)
| Stress Condition | Potential Degradation Pathway | Key Degradation Products |
| Light (Photolytic) | Oxidation of the dihydropyridine ring | Dehydro-amlodipine (Pyridine derivative) nih.govresearchgate.net |
| High Temperature (Thermal) | Varies depending on formulation; potential for increased degradation | General increase in impurities researchgate.net |
| High Humidity | Can facilitate reactions with excipients | Potential for adduct formation (e.g., with lactose) researchgate.net |
It is important to note that the specific degradation profile of this compound may differ from that of the besylate salt due to the different counter-ion. Therefore, specific stress degradation studies on this compound are necessary to fully understand its stability characteristics.
Identification of Degradation Products (e.g., Dehydro-amlodipine)
Levamlodipine, the S-enantiomer of amlodipine, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The most significant of these is its pyridine derivative, commonly known as dehydro-amlodipine. caymanchem.com This degradant is a primary concern as it is a potential impurity found in commercial preparations of amlodipine. caymanchem.com
Forced degradation studies on the related salt, amlodipine besylate, have provided insight into the formation of dehydro-amlodipine and other products. It is formed when amlodipine is subjected to oxidative, acidic, photolytic, or electrochemical degradation. caymanchem.comresearchgate.netdoaj.org Mass spectrometry analysis has confirmed the presence of a dehydro-amlodipine derivative with the molecular formula C20H23N2O5Cl under oxidative and acidic conditions. researchgate.net Studies have shown that under oxidative stress (3% H2O2 at 80°C), a significant portion of amlodipine degrades, and under acidic stress (5 mol/L HCl at 80°C), degradation is also substantial. researchgate.netdoaj.org Photodegradation is another critical pathway; exposure to light can lead to the aromatization of the dihydropyridine ring in the amlodipine molecule, yielding the dehydro-amlodipine impurity. nih.gov
A study investigating levamlodipine besylate tablets from multiple manufacturers found that dehydro-amlodipine was detected in all products, indicating its common occurrence. researchgate.net Light and high temperature were identified as major factors contributing to its formation. researchgate.net
Beyond dehydro-amlodipine, other degradation products can form under specific conditions. Under strong alkaline hydrolysis (5 mol/L NaOH at 80°C), a compound with the molecular formula C15H16NOCl has been identified as a main degradation product of amlodipine besylate. researchgate.netdoaj.org
Table 1: Degradation of Amlodipine Besylate Under Stress Conditions
| Stress Condition | Duration & Temperature | % Degradation | Major Degradation Product(s) Identified |
|---|---|---|---|
| Acidic Hydrolysis (5 mol/L HCl) | 6 hours @ 80°C | 75.2% | Dehydro-amlodipine derivative researchgate.netdoaj.org |
| Alkaline Hydrolysis (5 mol/L NaOH) | 6 hours @ 80°C | Total | Compound with molecular formula C15H16NOCl researchgate.netdoaj.org |
| Oxidative (3% H2O2 in Methanol) | 6 hours @ 80°C | 80.1% | Dehydro-amlodipine derivative researchgate.netdoaj.org |
| Photodegradation (Solution) | 14 days | 32.2% | Dehydro-amlodipine researchgate.netdoaj.orgnih.gov |
Mechanisms of Impurity Formation (e.g., Maillard Reaction with Lactose)
Impurity formation in levamlodipine formulations can occur through interaction with excipients, a critical consideration in pharmaceutical development. A prominent example is the Maillard reaction, a chemical reaction between an amino group and a reducing sugar. researchgate.net Levamlodipine contains a primary amino group, making it susceptible to this reaction when formulated with reducing sugars like lactose, a common pharmaceutical diluent. researchgate.netresearchgate.net
The Maillard reaction is initiated when the primary amino group of levamlodipine reacts with the open-chain form of lactose. researchgate.netresearchgate.net This interaction can be catalyzed by other excipients, such as magnesium stearate. researchgate.net The resulting product is a lactose adduct, a type of impurity that can compromise the quality and stability of the final dosage form. researchgate.net
A study of commercial levamlodipine besylate tablets revealed the presence of lactose adducts in products from manufacturers that used lactose or dextrin (B1630399) as excipients. researchgate.net The formation of these adducts was found to be positively correlated with environmental temperature, humidity, and storage time. researchgate.net This underscores the importance of controlling environmental conditions during manufacturing and storage, as well as carefully selecting excipients to avoid such incompatibilities. researchgate.netresearchgate.net To mitigate this, it is recommended that manufacturers using lactose in their levamlodipine formulations consider changing the prescription and process. researchgate.net
Preclinical Safety Assessment and Toxicology Methodologies for Levamlodipine Benzoate
In Vitro Toxicological Investigations
In vitro toxicology studies are essential for the initial screening of a compound's potential toxicity at the cellular level. These assays provide valuable information on the mechanisms of toxicity and help in the design of subsequent in vivo studies.
While specific cytotoxicity data for levamlodipine (B1674848) benzoate (B1203000) is not extensively available in the public domain, studies on its racemic mixture, amlodipine (B1666008), provide insights into its potential effects on various cell types.
Liver Cells: In a study involving the human hepatocellular carcinoma cell line (HepG2), amlodipine demonstrated a cytotoxic effect. The half-maximal inhibitory concentration (IC50) for amlodipine in non-cancer stem cells of HepG2 was determined to be 19.8 µM. iiarjournals.org This indicates that at higher concentrations, amlodipine can induce cell death in liver cells. Chronic therapy with amlodipine has been associated with a low rate of serum enzyme elevations, which are typically mild and transient. nih.gov
Kidney Cells: Research on human kidney cells (HKC) has shown that amlodipine can have a protective effect against cytotoxicity induced by other agents, such as contrast media. nih.gov Amlodipine was found to inhibit apoptosis in HKCs, suggesting a potential protective role for renal tubule cells. nih.gov However, it is important to note that high doses of any compound can potentially lead to cytotoxicity.
Neuronal Cells: Studies have suggested that amlodipine may have neuroprotective effects by inhibiting neuronal apoptosis. nih.govresearchgate.net One study found that amlodipine could inhibit motor neuronal apoptosis in vitro. nih.gov This suggests that at therapeutic concentrations, levamlodipine is unlikely to be toxic to neuronal cells and may even offer some protection against neuronal damage.
Genotoxicity assays are a crucial part of the safety assessment, as they evaluate a compound's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. Levamlodipine has been evaluated in a standard battery of genotoxicity tests and was found to be negative. fda.gov
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations. The test utilizes several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. A positive result is indicated by a significant increase in the number of bacterial colonies that have reverted to a non-mutant state, allowing them to grow on an amino-acid-deficient medium.
For the racemic mixture, amlodipine, the Ames test was performed up to a concentration of 10 mg/plate without metabolic activation, with negative results. fda.gov Levamlodipine itself was also tested and found to be negative in this assay. fda.gov
| Test Substance | Test System | Concentration | Metabolic Activation | Result | Source |
|---|---|---|---|---|---|
| Levamlodipine | S. typhimurium strains | Not specified | With and without | Negative | fda.gov |
| Racemic Amlodipine | S. typhimurium strains | Up to 10 mg/plate | Without | Negative | fda.gov |
Chromosomal aberration assays are designed to detect structural damage to chromosomes. These tests are typically conducted in mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.
Racemic amlodipine was found to be negative in the chromosomal aberration assay at concentrations up to 10 µg/ml. fda.gov At higher concentrations, cytotoxicity was observed. fda.gov Levamlodipine was also tested in this assay and yielded a negative result. fda.gov
| Test Substance | Test System | Concentration | Result | Source |
|---|---|---|---|---|
| Levamlodipine | Mammalian cells | Not specified | Negative | fda.gov |
| Racemic Amlodipine | Mammalian cells | Up to 10 µg/ml | Negative | fda.gov |
The in vitro micronucleus assay is another method used to assess chromosomal damage. It detects the presence of micronuclei, which are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.
Levamlodipine was evaluated in an in vitro micronucleus assay and was found to be negative. fda.gov
| Test Substance | Test System | Result | Source |
|---|---|---|---|
| Levamlodipine | Mammalian cells | Negative | fda.gov |
Genotoxicity Testing
In Vivo Non-Rodent and Rodent Toxicity Studies
In vivo toxicity studies are conducted in animal models to evaluate the systemic effects of a compound after single or repeated administration. These studies provide crucial information on the compound's toxicokinetic profile, target organs of toxicity, and dose-response relationships.
Rodent Studies: Two-year carcinogenicity studies were conducted with racemic amlodipine in both mice and rats. fda.gov The doses administered were 0.5, 1.25, and 2.5 mg/kg/day. fda.gov No evidence of a carcinogenic effect was observed in these studies. fda.gov In safety pharmacology studies in mice, a high dose of levamlodipine maleate (B1232345) (5 mg/kg) was found to have a potential inhibitory effect on the central nervous system, as indicated by a significant decrease in spontaneous activity. fda.gov
Non-Rodent Studies: In a 6-week repeat-dose toxicity study in dogs, levamlodipine maleate, similar to amlodipine besylate, caused gastrointestinal reactions such as soft stools, decreased appetite, and emesis at all doses tested. fda.gov However, no toxic reactions related to the experimental products were observed in terms of weight, temperature, blood pressure, hematology, or other key parameters. fda.gov In a study on renal hypertensive dogs, a 0.3 mg/kg dose of levamlodipine was found to be equipotent to the same dose of amlodipine. fda.gov Toxicokinetic experiments in Beagle dogs showed no obvious accumulation of levamlodipine maleate after continuous administration. fda.gov
| Study Type | Species | Test Substance | Dose Levels | Key Findings | Source |
|---|---|---|---|---|---|
| Carcinogenicity | Mouse and Rat | Racemic Amlodipine | 0.5, 1.25, 2.5 mg/kg/day | No evidence of carcinogenic effect. | fda.gov |
| Safety Pharmacology | Mouse | Levamlodipine Maleate | 0.5, 1.5, 5 mg/kg | Inhibitory effect on CNS at 5 mg/kg. | fda.gov |
| 6-Week Repeat-Dose Toxicity | Dog | Levamlodipine Maleate | Not specified | Gastrointestinal reactions; no other toxic effects. | fda.gov |
| Toxicokinetics | Dog (Beagle) | Levamlodipine Maleate | Not specified | No obvious accumulation. | fda.gov |
Acute Toxicity Studies (e.g., LD50 Determination)
Specific LD50 (median lethal dose) values for levamlodipine benzoate were not found in publicly available literature. Regulatory submissions have included single-dose toxicity studies in mice for levamlodipine, but detailed results of these studies are not always published. fda.gov In practice, the acute toxicity profile of levamlodipine is largely inferred from the data on racemic amlodipine. For instance, a single-dose study in spontaneously hypertensive rats showed the ED20 (the effective dose to produce 20% of the maximum effect) for reducing systolic blood pressure was 1.74 mg/kg for levamlodipine maleate and 3.97 mg/kg for amlodipine besylate, indicating higher potency for the S-enantiomer. fda.gov Another study in mice indicated that a high dose of levamlodipine maleate (5 mg/kg) could have an inhibitory effect on the central nervous system. fda.gov
Repeated-Dose Toxicity Studies (Sub-chronic, Chronic)
Repeated-dose toxicity studies are crucial for understanding the potential adverse effects of a substance after prolonged exposure. For levamlodipine, these studies have been conducted to ensure that its toxicity profile is no different from what is known for racemic amlodipine. fda.gov
A key study was a 6-week repeat-dose oral toxicity study in Beagle dogs. fda.gov In this study, levamlodipine maleate was administered daily. The primary observations were gastrointestinal reactions such as soft or loose stools, decreased appetite, and emesis, which were also observed with amlodipine besylate. fda.gov Importantly, there did not appear to be any additional toxicities with levamlodipine that were not observed with the racemate. fda.gov
At the end of repeated-dose toxicity studies, a comprehensive histopathological examination is performed on a wide range of organs and tissues to identify any microscopic changes. In the 6-week study in dogs, gross anatomical and histopathological analyses were conducted. fda.gov The results showed no toxic reactions related to levamlodipine in the examined organs. fda.gov When administered with atorvastatin, some effects such as gallbladder edema and hemorrhage were noted, but these were attributed to atorvastatin. fda.gov The toxicity was generally slight and reversible after cessation of treatment. fda.gov
Table 1: Tissues Examined in Histopathological Assessment
| System | Tissues and Organs |
| Cardiovascular | Heart, Aorta |
| Hematopoietic | Bone marrow, Spleen, Lymph nodes |
| Respiratory | Lungs, Trachea |
| Gastrointestinal | Esophagus, Stomach, Duodenum, Jejunum, Ileum, Colon, Salivary glands, Liver, Gallbladder, Pancreas |
| Urogenital | Kidneys, Urinary bladder, Testes, Epididymides, Prostate, Ovaries, Uterus |
| Endocrine | Adrenal glands, Pituitary gland, Thyroid gland, Parathyroid glands |
| Nervous | Brain, Spinal cord, Peripheral nerves |
| Other | Skin, Mammary glands, Skeletal muscle, Eyes |
This table represents a standard list of tissues typically examined in preclinical toxicology studies.
Blood samples are collected at various intervals during repeated-dose toxicity studies to monitor for changes in hematological and biochemical parameters, which can indicate effects on the blood, liver, kidneys, and other organs. In the 6-week dog study, hematological and blood biochemical examinations were performed at multiple time points. fda.gov The results indicated no toxic reactions related to levamlodipine. fda.gov
Table 2: Hematological and Biochemical Parameters Monitored
| Parameter Type | Examples of Parameters Measured |
| Hematology | Red blood cell count (RBC), Hemoglobin (HGB), Hematocrit (HCT), Mean corpuscular volume (MCV), Mean corpuscular hemoglobin (MCH), Mean corpuscular hemoglobin concentration (MCHC), White blood cell count (WBC) and differential, Platelet count (PLT) |
| Clinical Chemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin, Blood urea (B33335) nitrogen (BUN), Creatinine, Total protein, Albumin, Glucose, Cholesterol, Triglycerides, Electrolytes (Na+, K+, Cl-) |
This table is a representative list of standard hematological and biochemical parameters evaluated in preclinical safety studies.
Urinalysis is a standard component of repeated-dose toxicity studies to assess renal function. In the 6-week dog study, urine analysis was conducted and showed no toxic reactions attributable to levamlodipine. fda.gov
Table 3: Urinalysis Parameters
| Category | Parameters |
| Macroscopic | Appearance, Color, Volume |
| Physicochemical | pH, Specific gravity |
| Biochemical | Protein, Glucose, Ketones, Bilirubin, Urobilinogen, Blood/Hemoglobin |
| Microscopic Sediment | Red blood cells, White blood cells, Epithelial cells, Casts, Crystals, Bacteria |
This table outlines the standard parameters typically assessed during urinalysis in toxicology studies. researchgate.net
Reproductive and Developmental Toxicity Studies in Animals
Reproductive and developmental toxicity studies are conducted to evaluate the potential effects of a substance on fertility, pregnancy, and fetal development. For levamlodipine, the assessment largely relies on the data from studies conducted with racemic amlodipine. fda.gov
A fertility study in rats treated with racemic amlodipine showed no adverse effects on fertility. fda.gov Teratogenicity studies were performed in rats and rabbits. No teratogenic effects were observed in these studies. fda.gov However, in the rat study, there was a reduction in litter size and an increase in the duration of gestation. fda.gov
Carcinogenicity Assessments in Animal Models
Long-term carcinogenicity studies are performed to assess the potential of a substance to cause cancer. The carcinogenicity assessment for levamlodipine is based on two-year studies conducted in rodents with racemic amlodipine. fda.gov
In these studies, rats and mice were administered amlodipine in their diet at doses of 0.5, 1.25, and 2.5 mg/kg/day. The results showed no evidence of a carcinogenic effect. fda.govdroracle.ai Based on these findings, it is concluded that levamlodipine does not pose a carcinogenic risk. fda.gov
Toxicokinetics in Preclinical Species
Toxicokinetic studies are a crucial component of preclinical safety assessment, providing data on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in animal models. These studies help to establish a relationship between the dose administered, the systemic exposure, and any observed toxicological effects. For levamlodipine, the pharmacologically active S-enantiomer of amlodipine, toxicokinetic evaluations have been integral to understanding its safety profile.
In a key 6-week repeat-dose oral toxicity study in Beagle dogs, toxicokinetic assessments were performed to evaluate the systemic exposure to levamlodipine. The results from this study indicated that continuous administration of levamlodipine maleate did not lead to any obvious accumulation in the dogs. fda.gov This lack of accumulation is a significant finding, suggesting that the drug is adequately cleared from the body upon repeated dosing, which can mitigate the risk of dose-related chronic toxicity.
There are, however, notable species differences in the metabolism of amlodipine. In rats, the primary metabolic pathway involves the cleavage of the 5-methoxycarbonyl group of both the parent compound and its pyridine (B92270) analogue. nih.gov In contrast, the metabolism in dogs primarily proceeds through oxidative deamination of the 2-aminoethoxymethyl side-chain. nih.govsemanticscholar.org Despite these differences in the primary metabolic routes, secondary metabolism in both species is similar and involves oxidation to the pyridine form, followed by other modifications. nih.gov Unchanged amlodipine accounts for a small percentage of the excreted dose in both species, with about 10% in rat urine and 2% in dog urine, indicating extensive metabolic clearance. nih.govsemanticscholar.org
The excretion of amlodipine and its metabolites occurs via both urine and feces. nih.govsemanticscholar.org In rats, excretion is relatively rapid and is mostly complete within 48 hours. nih.govsemanticscholar.org In dogs, however, the excretion process is more prolonged, extending up to 168 hours. nih.govsemanticscholar.org
The following table summarizes the general toxicokinetic characteristics of amlodipine in preclinical species, which can be considered broadly relevant for levamlodipine.
| Parameter | Rat | Dog |
| Oral Absorption | Well absorbed (Urinary excretion of 40-50% of dose) | Well absorbed (Urinary excretion of 40-50% of dose) |
| Metabolism | Extensive, primarily cleavage of the 5-methoxycarbonyl group | Extensive, primarily oxidative deamination of the 2-aminoethoxymethyl side-chain |
| Excretion | Urine and feces; essentially complete within 48 hours | Urine and feces; prolonged up to 168 hours |
| Unchanged Drug in Urine | ~10% | ~2% |
| Accumulation (Levamlodipine) | - | No obvious accumulation observed in a 6-week study |
This table is a summary of findings from studies on racemic amlodipine and a specific study on levamlodipine maleate in dogs. fda.govnih.govsemanticscholar.org
Understanding these species-specific toxicokinetic profiles is essential for the correct interpretation of toxicology study results and for the extrapolation of these findings to predict the pharmacokinetic behavior and safety of this compound in humans. fda.gov
Compliance with Regulatory Guidelines (ICH, OECD, GLP) in Preclinical Studies
The preclinical safety evaluation of any new pharmaceutical, including this compound, must adhere to stringent international regulatory guidelines to ensure the quality, reliability, and integrity of the data. The most prominent of these guidelines are those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the Organisation for Economic Co-operation and Development (OECD), and the principles of Good Laboratory Practice (GLP).
The submission of a New Drug Application (NDA) to a major regulatory body like the U.S. Food and Drug Administration (FDA) for a product containing levamlodipine necessitates a comprehensive preclinical data package that is compliant with these guidelines. fda.gov The FDA's acceptance and approval of such an application indicates that the submitted nonclinical studies were deemed adequate and were conducted in a manner that meets the required regulatory standards. fda.govfda.gov
Good Laboratory Practice (GLP): The principles of GLP are a quality system concerned with the organizational processes and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. oecd.orgoecd.org Adherence to GLP ensures the quality and integrity of the data generated in preclinical toxicology studies. criver.com For levamlodipine, this would have included studies such as single and repeat-dose toxicity studies. The FDA review of a levamlodipine maleate product confirms that a 6-week repeat-dose general toxicology study in beagle dogs was a key component of the nonclinical data package. fda.govfda.gov Such studies, when submitted to regulatory authorities, are expected to be conducted in compliance with GLP. criver.com
OECD Guidelines: The OECD publishes a set of guidelines for the testing of chemicals which are internationally recognized and accepted. These guidelines provide standardized procedures for a wide range of studies, including those on toxicity. oecd.org The use of OECD test guidelines in conjunction with GLP principles facilitates the mutual acceptance of data among member countries, which is a cornerstone of international drug development. nih.gov The nonclinical safety studies for levamlodipine, such as genotoxicity assays, would have followed methodologies consistent with OECD guidelines to ensure broad regulatory acceptance. fda.gov
Advanced Analytical and Characterization Techniques for Levamlodipine Benzoate
Chromatographic Separations for Purity and Impurity Profiling
Chromatographic techniques are fundamental in the analytical workflow for Levamlodipine (B1674848) Benzoate (B1203000), providing powerful tools for separation and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the routine analysis and quality control of amlodipine (B1666008) salts. nih.goveijppr.com Method development often focuses on reversed-phase chromatography, utilizing C18 columns for their versatility and efficiency in separating compounds of moderate polarity. nih.goveijppr.comscispace.com
A key objective in HPLC method development is achieving a stability-indicating status, which means the method can resolve the API from its degradation products and related substances. nih.govnih.gov For instance, a stability-indicating HPLC method was developed to separate amlodipine from seven of its organic impurities within a 15-minute run time using a core-shell C18 column. nih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. scispace.comscielo.br Gradient elution is often employed to effectively separate a wide range of impurities with different polarities. nih.gov
Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. nih.gov Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. nih.goveijppr.com Linearity is typically established over a concentration range of 50% to 150% of the nominal concentration, with correlation coefficients (r²) greater than 0.999 demonstrating a direct relationship between detector response and concentration. eijppr.comnih.gov Accuracy is confirmed through recovery studies, with results generally expected to be between 98% and 102%. eijppr.comscispace.com
Table 1: Examples of Developed HPLC Methods for Amlodipine Analysis
| Parameter | Method 1 nih.gov | Method 2 eijppr.com | Method 3 scielo.br |
| Column | Core shell C18 (100 mm × 4.6 mm, 2.6 µm) | Octadecylsilyl silica gel, C18 (150 mm x 3.9 mm) | C18 (ODS 2, 200 x 4.6 mm, 10 µm) |
| Mobile Phase | A: 0.4% ammonium hydroxide in waterB: Methanol (Gradient) | Acetonitrile: Methanol: Triethylamine solution (15:35:50), pH 3.0 | Phosphate (B84403) buffer (pH 3.6): Acetonitrile: Methanol (46:44:10) |
| Flow Rate | 1.0 mL/min (variable in robustness study) | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 237 nm | 237 nm | 240 nm |
| Column Temp. | 35 °C | 30 °C | Ambient |
| Run Time | 15 min | Not specified | < 9 min |
| Validation Note | Validated for specificity, linearity, accuracy, precision, and robustness. Stability-indicating. | Validated for specificity, accuracy (100.29% recovery), precision (%RSD < 0.35%), and linearity (r² = 0.9999). | Validated for linearity (0.1–50 µg/mL for amlodipine), LOD, and LOQ. |
Gas Chromatography (GC)
Gas Chromatography (GC) is less commonly used for the direct analysis of non-volatile and thermally labile compounds like Levamlodipine Benzoate. However, it is a highly effective technique for the identification and quantification of specific, often volatile, potential genotoxic impurities that may arise from the synthesis process. agilent.com
For example, a GC method coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer has been developed to determine methylbenzene sulphonate (MBS) and ethylbenzene sulphonate (EBS) in amlodipine drug products. agilent.com These impurities can be challenging to analyze by LC-MS. The method utilized a DB-5ms column with helium as the carrier gas. agilent.com The high mass accuracy and resolution of the Q-TOF detector provide confidence in impurity identification at trace levels without the need for chemical derivatization. agilent.com GC-MS has also been used more generally for the identification of 1,4-dihydropyridine (B1200194) derivatives after appropriate sample preparation. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically <2 µm). This results in substantially faster analysis times, improved resolution, and higher sensitivity. researchgate.netnih.gov
UPLC methods have been successfully developed for the analysis of amlodipine and its impurities, often in combination with other active ingredients. nih.govresearchgate.netmdpi.com A stability-indicating UPLC method was able to separate amlodipine, valsartan, and hydrochlorothiazide along with their respective impurities, demonstrating the high resolving power of the technique. nih.gov The shorter run times associated with UPLC are particularly advantageous for high-throughput screening in quality control environments. researchgate.net The increased sensitivity of UPLC, especially when coupled with mass spectrometry, allows for the quantification of analytes at very low concentrations. researchgate.net
Table 2: Comparison of HPLC and UPLC for Amlodipine Analysis
| Feature | HPLC | UPLC researchgate.netnih.gov |
| Particle Size | 3-5 µm | < 2 µm |
| Run Time | Typically 10-30 min | Typically < 5 min |
| Resolution | Good | Excellent, better separation of complex mixtures |
| Sensitivity | Standard | Higher, sharper peaks lead to better signal-to-noise |
| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |
| Solvent Consumption | Higher | Lower due to shorter run times and lower flow rates |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Since Levamlodipine is a single enantiomer, ensuring its enantiomeric purity is a critical quality attribute. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry. nih.govfagg.be SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.com
The advantages of SFC over traditional normal-phase HPLC for enantioseparation include significantly faster analysis and equilibration times, reduced consumption of organic solvents, and lower backpressure. chromatographyonline.comsphinxsai.com The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based phases like Chiralpak and Chiralcel being widely used. sphinxsai.com Method development in SFC involves optimizing parameters such as the choice of CSP, the organic modifier (co-solvent, e.g., methanol or ethanol) added to the supercritical CO₂, temperature, and backpressure. nih.govfagg.be This technique is highly effective for separating the S-(-)-amlodipine (levamlodipine) from the R-(+)-amlodipine enantiomer, allowing for precise quantification of any unwanted enantiomeric impurity. nih.govsphinxsai.com
Spectrometric and Spectroscopic Approaches
Spectrometric techniques, particularly when coupled with chromatography, are indispensable for the structural elucidation and identification of unknown impurities and metabolites.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and Impurity Identification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and characterizing impurities and metabolites of this compound. lcms.cznih.gov This method provides not only the molecular weight of an analyte but also structural information through fragmentation patterns. lcms.cz
Forced degradation studies are often performed where the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. nih.govlcms.cz LC-MS/MS is then used to analyze the stressed samples. The degradation products are first separated by LC and then introduced into the mass spectrometer. The instrument can identify the mass-to-charge ratio (m/z) of the parent ion and then fragment it to produce a unique product ion spectrum, which acts as a "fingerprint" for that specific compound. lcms.cz
This approach has been used to identify several degradation products of amlodipine. For example, under oxidative stress, an impurity with m/z 407, corresponding to the pyridine (B92270) analogue of amlodipine (Impurity D), is selectively formed. lcms.cz In another study, six different process-related impurities in amlodipine maleate (B1232345) were characterized using LC-MS along with NMR and IR spectroscopy. nih.gov LC-MS/MS is also the method of choice for bioanalytical studies, enabling the simultaneous determination of amlodipine and its major metabolites in human plasma. nih.gov
Table 3: Selected Impurities and Degradation Products of Amlodipine Identified by LC-MS/MS
| Compound/Impurity | m/z (Mass-to-Charge Ratio) | Identification Context | Source |
| Amlodipine | 409 | Parent Drug | lcms.cz |
| Impurity D (Pyridine Analogue) | 407 | Oxidative and Acid Degradation | lcms.cz |
| Base Degradation Product 1 | 395 | Base Degradation | lcms.cz |
| Base Degradation Product 2 | 349 | Base Degradation | lcms.cz |
| Methylbenzene sulphonate | 190.1 | Genotoxic Impurity | scholarsresearchlibrary.com |
| Ethylbenzene sulphonate | 204.1 | Genotoxic Impurity | scholarsresearchlibrary.com |
| Dehydroamlodipine (DH-AML) | Not Specified | Metabolite | nih.gov |
| CM-DH-AML | Not Specified | Metabolite | nih.gov |
UV-Visible Spectroscopy
UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of this compound, relying on the absorption of ultraviolet light by the dihydropyridine (B1217469) ring system. The method is valued for its simplicity, speed, and cost-effectiveness.
Detailed research findings indicate that the absorption spectrum of amlodipine is characterized by distinct maxima. In a methanolic solution, amlodipine besylate exhibits an absorbance maximum (λmax) at 359 nm. nih.gov Another study, using 0.01% O-phosphoric acid as the solvent, identified the λmax at 366 nm. ijpcbs.com A separate analysis found the λmax to be 239 nm. researchgate.net The Beer-Lambert law, which states a linear relationship between absorbance and concentration, is consistently obeyed over specific concentration ranges. For instance, linearity has been established in ranges of 5-25 μg/mL nih.govijpcbs.com and 2-10 µg/mL. researchgate.net
These spectrophotometric methods have been validated according to ICH guidelines, demonstrating high accuracy and precision. Recovery studies have shown mean recoveries ranging from 99.79% to 100.33%, confirming the method's reliability for quantifying the compound in pharmaceutical formulations. researchgate.net
| Solvent | λmax (nm) | Linearity Range (μg/mL) | Reference |
|---|---|---|---|
| Methanol | 359 | 5-25 | nih.gov |
| 0.01% O-Phosphoric Acid | 366 | 5-25 | ijpcbs.com |
| Not Specified | 239 | 2-10 | researchgate.net |
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a highly sensitive alternative for the determination of Levamlodipine. The native fluorescence of the molecule can be enhanced through derivatization reactions, leading to the formation of intensely fluorescent products.
Two notable spectrofluorometric methods have been developed for amlodipine besylate. The first method involves a condensation reaction with ninhydrin and phenylacetaldehyde in a buffered medium at pH 7.0. This reaction yields a green fluorescent product with excitation and emission maxima at 375 nm and 480 nm, respectively. nih.gov The second method is based on the reaction with 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) at pH 8.6, which produces a highly fluorescent derivative measured at an emission wavelength of 535 nm following excitation at 480 nm. nih.gov
Both methods have been optimized and validated, demonstrating good linearity over specific concentration ranges. The ninhydrin-based method is linear from 0.35 to 1.8 µg/mL, while the NBD-Cl method shows linearity between 0.55 and 3.0 µg/mL. nih.gov The limits of detection were found to be 0.09 µg/mL and 0.16 µg/mL, respectively, highlighting the high sensitivity of these fluorometric techniques. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both solution and solid-state NMR can provide detailed information about the molecular structure and conformation.
In solution-state ¹H-NMR, a quantitative method (qNMR) has been established for the determination of amlodipine besylate in tablets. jgcm.ac.cn Using methanol-d4 as the solvent and 1,3,5-trimethoxybenzene as an internal standard, the signal at δ 5.41 ppm from amlodipine besylate was selected as the quantitative peak. jgcm.ac.cn The experimental ¹H NMR spectrum of amlodipine besylate has been successfully reproduced by theoretical DFT calculations. researchgate.net
Solid-state NMR, in conjunction with other techniques like X-ray diffraction, is crucial for characterizing the different solid forms of amlodipine besylate, such as anhydrates, hydrates, and amorphous forms. researchgate.net Spectroscopic analysis reveals differences in the hydrogen bond networks among these solid forms, which can impact their physical properties. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Methanol-d4 | jgcm.ac.cn |
| Internal Standard | 1,3,5-trimethoxybenzene | jgcm.ac.cn |
| Quantitative Peak (Amlodipine) | δ 5.41 ppm | jgcm.ac.cn |
| Reference Peak (Internal Standard) | δ 6.07 ppm | jgcm.ac.cn |
Electrophoretic Techniques
Capillary Electrophoresis (CE) for Enantiomeric Purity
Capillary Electrophoresis (CE) is a powerful technique for the enantioselective separation of chiral compounds like amlodipine. nih.gov It is particularly vital for determining the enantiomeric purity of Levamlodipine, ensuring that the unwanted R-amlodipine is present only within acceptable limits.
The separation is achieved by adding a chiral selector to the background electrolyte (BGE). Carboxymethyl-β-cyclodextrin (CM-β-CD) has been effectively used as a chiral selector for the enantiomeric purity determination of levamlodipine besylate. nih.govresearchgate.net Optimal separation, with a high resolution (Rs) of 9.8, was achieved using 4 mM CM-β-CD dissolved in a 40 mM phosphate buffer at pH 3.5. nih.govresearchgate.net The analysis was conducted at a temperature of 25 °C and a voltage of 30 kV. nih.govresearchgate.net This method was validated for determining the R-amlodipine impurity at a 0.2% level, with a limit of detection (LOD) of 0.001 mg/mL and a limit of quantification (LOQ) of 0.003 mg/mL. nih.govresearchgate.net
Another study optimized a chiral capillary electrokinetic chromatography (cEKC) method using maltodextrin as the chiral selector. The highest resolution of about Rs = 2.10 was achieved with a high concentration of maltodextrin, a low pH, and a low applied voltage. mdpi.com
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Chiral Selector | 4 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) | Resolution (Rs) = 9.8 | nih.govresearchgate.net |
| Background Electrolyte | 40 mM Phosphate Buffer | ||
| pH | 3.5 | ||
| Voltage / Temperature | 30 kV / 25 °C | ||
| Chiral Selector | Maltodextrin (7.5-10% w/v) | Resolution (Rs) = 2.10 | mdpi.com |
Voltammetric and Electrochemical Methods
Voltammetric and other electrochemical methods provide a sensitive and cost-effective approach for the determination of amlodipine. electrochemsci.org These techniques are based on the oxidation or reduction of the electroactive dihydropyridine moiety at an electrode surface.
The electrochemical behavior of amlodipine besylate has been studied using cyclic voltammetry and square wave voltammetry. nih.gov A study utilizing carbon nanotube-modified edge plane pyrolytic graphite electrodes (EPPGE) at a physiological pH of 7.2 demonstrated a linear response to amlodipine concentration in the range of 5.0 x 10⁻⁹ to 1.0 x 10⁻⁶ mol L⁻¹. nih.gov The detection limit was found to be as low as 1.0 x 10⁻⁹ mol L⁻¹ with a single-walled carbon nanotube modified electrode. nih.gov
Another study investigated the oxidative behavior of amlodipine besylate on a gold electrode using cyclic voltammetry and square-wave anodic stripping voltammetry. researchgate.net This method showed a linear dependency of the anodic currents versus concentration. researchgate.net A biosensor based on lipase entrapped in a polyaniline iron oxide and gelatin biocomposite film has also been developed, measuring the irreversible reduction of amlodipine besylate at -0.185 V versus Ag/AgCl. mdpi.com The probable electrochemical reaction center is the 1,4-dihydropyridine unit, which can be oxidized in a two-step anodic process. nih.gov
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for investigating the physicochemical properties of this compound, including its thermal stability, melting point, and decomposition behavior. tsijournals.comtsijournals.com
Studies on amlodipine besylate using simultaneous thermogravimetry and differential scanning calorimetry (TG–DSC) have provided detailed information on its thermal stability and decomposition steps. semanticscholar.orgresearchgate.net The compound is reportedly stable up to 202 °C. researchgate.net DSC analysis confirmed that the melting process, which occurs with an endothermic peak around 205-207 °C, happens concurrently with the thermal decomposition of the sample. researchgate.net By coupling thermogravimetry with infrared spectroscopy (TG-FTIR), the gases evolved during thermal degradation were identified as ammonia, methanol, and carbon dioxide. semanticscholar.orgresearchgate.net Such thermal analysis is critical for quality control and for understanding potential drug-excipient interactions. tsijournals.com
X-ray Diffraction (XRD) for Solid-State Characterization
X-ray Diffraction (XRD) is a cornerstone analytical technique in the solid-state characterization of pharmaceutical compounds, providing crucial information about the atomic and molecular structure of a crystal. For this compound, XRD analysis is instrumental in identifying its crystalline form, detecting polymorphism, and ensuring the consistency of the solid-state properties of the active pharmaceutical ingredient (API).
The principle of X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles, which are determined by the arrangement of atoms within the crystal. The resulting diffraction pattern is unique to a specific crystalline solid, serving as a "fingerprint" for that material.
In the context of this compound, the application of Powder X-ray Diffraction (PXRD) is particularly relevant. This technique uses a powdered sample, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle, 2θ (2-theta).
Detailed Research Findings
While the solid-state properties of various amlodipine salts, such as the besylate and maleate, have been extensively studied and reported in scientific literature and patents, specific crystallographic data for this compound is not widely available in the public domain. These studies on related salts have revealed the existence of different polymorphic forms and solvates, highlighting the importance of solid-state characterization for this class of compounds. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.
For instance, studies on S-amlodipine besylate have identified various crystalline forms, including hydrates. Chinese patent CN110882249B describes a levamlodipine besylate hydrate (B1144303) composition and compares its powder diffraction data to simulated patterns from single-crystal X-ray data. Similarly, patent CN113087656A details an amorphous form of levamlodipine besylate, characterized by the absence of distinct peaks in its X-ray powder diffraction pattern.
Although specific 2θ values for this compound are not available from the conducted research, a hypothetical representation of how such data would be presented is shown in the table below. This table illustrates the typical format for reporting PXRD data, which includes the diffraction angles (2θ) and the relative intensities of the corresponding peaks.
Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound
| Diffraction Angle (2θ) [°] | Relative Intensity [%] |
|---|---|
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a [Å] | Data not available |
| b [Å] | Data not available |
| c [Å] | Data not available |
| α [°] | Data not available |
| β [°] | Data not available |
| γ [°] | Data not available |
| Volume [ų] | Data not available |
| Z | Data not available |
| Calculated Density [g/cm³] | Data not available |
Computational Chemistry and Molecular Modeling of Levamlodipine
Structure-Activity Relationship (SAR) Elucidation
The therapeutic efficacy of amlodipine (B1666008) as a calcium channel blocker is exclusively attributed to its (S)-enantiomer, Levamlodipine (B1674848). wisdomlib.orgwikipedia.org The (R)-isomer is known to be nearly 1000 times less active, highlighting a strict stereochemical requirement for receptor binding. nih.gov Computational studies, as part of broader Structure-Activity Relationship (SAR) analyses of the dihydropyridine (B1217469) class, have helped to delineate the key structural features essential for this activity. gpatindia.com
The general SAR for dihydropyridine calcium channel blockers, including Levamlodipine, indicates several critical structural components:
The 1,4-dihydropyridine (B1200194) ring: This core structure is essential for activity.
Aryl group at the C4 position: A phenyl ring at this position is crucial. For Levamlodipine, this is a 2-chlorophenyl group. The substitution on this ring can influence potency and tissue selectivity.
Ester groups at C3 and C5: These groups are optimal for activity. Branching the alkyl chain of these ester groups can decrease activity. gpatindia.com
Substituent at the C2 position: The basic amino ethoxy methyl side chain at this position in Levamlodipine is known to enhance potency. gpatindia.com
Stereochemistry at C4: The (S)-configuration at the chiral center (C4) is the primary determinant of the molecule's high affinity for the L-type calcium channel. The (R)-enantiomer possesses negligible pharmacological effect. wikipedia.orggpatindia.com
Quantitative Structure-Activity Relationship (QSAR) models have been developed for dihydropyridine analogues to correlate physicochemical parameters with biological activity. These models reveal the importance of electronic and spatial effects in the binding of these antagonists to their target receptors. researchgate.netjocpr.com
Molecular Docking and Receptor Binding Simulations
Molecular docking simulations have been instrumental in visualizing the binding of Levamlodipine to the L-type calcium channel, its primary molecular target. drugbank.comnih.gov These channels are complex transmembrane proteins, and computational models have been developed using crystal structures of homologous bacterial voltage-gated calcium channels, such as CavAb (PDB IDs: 5KLB, 5KLS), or homology models of the human channel. nih.govjapsonline.com
Docking studies consistently show that the dihydropyridine ring of Levamlodipine anchors within a specific binding pocket of the channel. The key interactions observed in these simulations often include:
Hydrogen Bonding: The N-H group of the dihydropyridine ring frequently forms a crucial hydrogen bond with amino acid residues like Tyrosine within the receptor's active site. japsonline.com
Hydrophobic Interactions: The 2-chlorophenyl ring at the C4 position engages in hydrophobic or pi-pi stacking interactions with aromatic residues such as Phenylalanine. japsonline.com
Ionic and Polar Interactions: The protonated amino group on the C2 side chain can form ionic or hydrogen bonds, contributing to the molecule's strong and sustained binding, which is thought to be a factor in its long duration of action. consensus.app
In silico studies comparing amlodipine bio-isosteres have shown that modifications to the side chains can significantly impact binding affinity. For example, certain synthesized hybrids demonstrated superior docking scores (e.g., -8.8 kcal/mol) compared to standard amlodipine (-5.6 kcal/mol) against the 5KMD protein target, indicating a stronger predicted binding affinity. nih.gov These computational predictions are vital for guiding the design of new derivatives with potentially enhanced therapeutic efficacy. nih.govresearchgate.net
Conformational Analysis and Energetics
The three-dimensional conformation of Levamlodipine is critical for its interaction with the calcium channel. Conformational analysis studies, often employing quantum mechanical methods like the Hartree-Fock (HF) method or Density Functional Theory (DFT), are used to determine the molecule's most stable spatial arrangements (conformers). pjbmb.org.pkresearchgate.netresearchgate.net
Studies on the related amlodipine besylate have been performed to calculate its minimum potential energy and identify its most stable conformation. pjbmb.org.pkresearchgate.net Using software like ArgusLab, geometry optimization calculations have determined a minimum potential energy of 46.219 Kcal/mol for a stable conformation of amlodipine besylate. pjbmb.org.pkresearchgate.net These computational approaches reveal two main families of conformers for amlodipine: folded and extended. nih.gov The specific conformation adopted upon binding to the receptor is crucial for its antagonist activity. The protonation state of the molecule is a predominant factor that governs its intermolecular interactions, with ionic forces playing a significant role. nih.gov
Prediction of Physicochemical Properties and Stability
Computational models are widely used to predict the physicochemical properties of drug candidates, which are crucial for determining their pharmacokinetic profiles. frontiersin.org For Levamlodipine, key properties such as lipophilicity (logP), solubility, pKa, and plasma protein binding can be estimated using various in silico tools, including QSAR and other predictive algorithms. drugbank.comcabidigitallibrary.org These predictions help to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
The table below summarizes key physicochemical and pharmacokinetic properties of Levamlodipine, many of which can be predicted or rationalized through computational approaches.
| Property | Value / Prediction | Source(s) |
| Molecular Formula | C20H25ClN2O5 | wikipedia.org |
| Molar Mass | 408.88 g·mol−1 | wikipedia.org |
| pKa | ~8.6 | pjbmb.org.pk |
| Plasma Protein Binding | ~93% | drugbank.comwikipedia.org |
| Bioavailability | 64-90% | drugbank.comnih.gov |
| Metabolism | ~90% hepatic (primarily CYP3A4) to inactive metabolites | drugbank.com |
| Elimination Half-life | 30-50 hours | drugbank.com |
Computational tools can also assess the stability of the molecule. For instance, amlodipine is known to be sensitive to light, which can cause dehydrogenation of the dihydropyridine ring. consensus.app Molecular orbital calculations, such as identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict the molecule's reactivity and susceptibility to degradation pathways. mdpi.com
Polymorph Prediction and Crystal Structure Analysis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. researchgate.netwjpps.com Computational methods for Crystal Structure Prediction (CSP) are increasingly used to predict possible polymorphs of a drug molecule before they are discovered experimentally. researchgate.net
While specific CSP studies on Levamlodipine benzoate (B1203000) are not prominent in the literature, the principles of these computational methods are broadly applicable. These methods typically involve:
Generating a multitude of plausible crystal packing arrangements based on the molecule's 3D conformation.
Calculating the lattice energy of these predicted structures using force fields or quantum mechanics to rank them by stability.
Experimental work has identified various solid forms for related compounds like amlodipine besylate (anhydrate, monohydrate, dihydrate, and amorphous forms) and amlodipine maleate (B1232345). google.comacs.org For other salts, such as levamlodipine mesylate, specific crystal forms have been characterized by X-ray diffraction, identifying characteristic peaks at specific 2θ angles. nih.gov This type of empirical data is crucial for validating and refining the computational models used in polymorph prediction. The ability to computationally predict and understand the different crystalline forms of Levamlodipine salts is vital for ensuring consistent manufacturing and product performance.
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing Levamlodipine benzoate with high enantiomeric purity?
Methodological Answer:
Synthesis should follow asymmetric catalysis or chiral resolution techniques, such as enzymatic kinetic resolution, to isolate the levorotatory enantiomer. Characterization requires chiral HPLC (e.g., Chiralpak AD-H column) with mobile phases optimized for benzodiazepine derivatives . Validate purity via polarimetry and corroborate with using chiral solvating agents (e.g., Eu(hfc)) to confirm stereochemical integrity. Adhere to ICH Q6A guidelines for analytical validation .
Basic: How should researchers design in vitro assays to evaluate this compound’s calcium channel blockade efficacy?
Methodological Answer:
Use voltage-clamp electrophysiology on transfected HEK293 cells expressing human L-type calcium channels. Compare inhibition potency (IC) against racemic amlodipine. Include negative controls (e.g., nifedipine-sensitive channels) and normalize data to cell viability assays (e.g., MTT). Ensure triplicate runs and statistical analysis via ANOVA with post-hoc Tukey correction .
Advanced: What strategies address discrepancies in reported hypertensive efficacy of this compound across rodent models?
Methodological Answer:
Apply the PICO framework to dissect study heterogeneity:
- Population: Compare genetic backgrounds (e.g., SHR vs. Dahl salt-sensitive rats).
- Intervention: Standardize dosing (mg/kg) and administration routes.
- Comparison: Use telemetry for continuous BP monitoring vs. tail-cuff measurements.
- Outcome: Meta-analyze data using RevMan to quantify effect size variability. Reconcile findings via sensitivity analysis excluding outliers .
Advanced: How can researchers optimize experimental designs to isolate this compound’s metabolic stability in hepatic microsomes?
Methodological Answer:
Incubate this compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS using a stable isotope-labeled internal standard (e.g., -amlodipine). Control for nonspecific binding by including bovine serum albumin (BSA). Calculate intrinsic clearance (CL) using the in vitro half-life method, and validate with interspecies scaling .
Basic: What analytical techniques are critical for assessing this compound’s stability under varying pH conditions?
Methodological Answer:
Conduct forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation kinetics via UPLC-PDA at 238 nm. Identify degradation products using HRMS/MS and assign structures via fragmentation patterns. Cross-reference with ICH Q1A(R2) stability guidelines .
Advanced: How should researchers resolve contradictions in this compound’s off-target receptor interactions reported in high-throughput screens?
Methodological Answer:
Implement a tiered validation approach:
Primary Screening: Use CHO-K1 cells transfected with off-target GPCRs (e.g., 5-HT, AT).
Counter-Screening: Test against parental (untransfected) cells to rule out nonspecific binding.
Orthogonal Assays: Validate hits via SPR (surface plasmon resonance) for binding kinetics.
Computational Docking: Model ligand-receptor interactions using AutoDock Vina to identify plausible binding modes .
Basic: What pharmacokinetic parameters must be prioritized in first-in-animal studies of this compound?
Methodological Answer:
Focus on AUC, C, T, and elimination half-life (t). Collect serial plasma samples post-dosing and quantify via LC-MS/MS. Use non-compartmental analysis (NCA) in Phoenix WinNonlin. Compare bioavailability against intravenous administration to calculate absolute oral bioavailability (F) .
Advanced: How can systems pharmacology models integrate multi-omics data to predict this compound’s organ-specific effects?
Methodological Answer:
Develop a Physiologically Based Pharmacokinetic (PBPK) model in GastroPlus or Simcyp, incorporating:
- Genomics: CYP3A4/5 polymorphism prevalence.
- Proteomics: Tissue-specific expression of calcium channels.
- Metabolomics: Hepatic clearance pathways from microsomal data.
Validate model predictions against in vivo PK/PD datasets using goodness-of-fit criteria (e.g., AIC, R) .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound’s antihypertensive studies?
Methodological Answer:
Fit data to a four-parameter logistic model (4PL) using GraphPad Prism:
Report EC with 95% CI and assess model robustness via residual plots and R. For non-linear kinetics, use mixed-effects modeling .
Advanced: What experimental frameworks can reconcile conflicting data on this compound’s cardiotoxicity in long-term preclinical trials?
Methodological Answer:
Adopt the FINER criteria to redesign studies:
- Feasible: Use echocardiography and histopathology in chronic models (e.g., 6-month rat studies).
- Novel: Explore mitochondrial toxicity via Seahorse XF Analyzer (OCR/ECAR ratios).
- Ethical: Follow ARRIVE 2.0 guidelines for humane endpoints.
- Relevant: Align dosing with human-equivalent exposures (HED) calculated via FDA scaling factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
